N-(Diphosphonomethyl)-L-aspartic acid
Description
Contextualization within Phosphonate (B1237965) Chemistry and Amino Acid Derivatives
N-(Diphosphonomethyl)-L-aspartic acid is structurally defined by two key components: the L-aspartic acid backbone and the N-linked diphosphonomethyl group. L-aspartic acid is a proteinogenic α-amino acid, meaning it is a fundamental building block of proteins in virtually all living organisms. wikipedia.org It features a second carboxylic acid group on its side chain, classifying it as an acidic amino acid. wikipedia.org
The compound is also a member of the phosphonate and, more specifically, the diphosphonate family. Phosphonates are organophosphorus compounds characterized by a carbon-to-phosphorus bond (C-P), which makes them structurally analogous to carboxylates but with a tetrahedral phosphonic acid group [PO(OH)₂] replacing the planar carboxylic acid group [COOH]. nih.govmdpi.com This substitution has profound implications for their biochemical behavior. α-Aminophosphonic acids, for instance, are considered bioisosteres of α-amino acids and can mimic the transition state of peptide cleavage, leading to the inhibition of enzymes involved in proteolysis. nih.gov
Diphosphonates, formerly known as bisphosphonates, contain a distinctive P-C-P (phosphorus-carbon-phosphorus) bond. nih.gov This structure renders them highly resistant to enzymatic hydrolysis, unlike their naturally occurring pyrophosphate (P-O-P) analogues. nih.gov This inherent stability is a cornerstone of their utility in various scientific and therapeutic applications. This compound, therefore, merges the biological relevance of L-aspartic acid with the robust chemical properties of a diphosphonate.
Research Significance and Interdisciplinary Relevance
The research significance of this compound and its analogues stems from their unique hybrid structure. The field of medicinal chemistry has explored phosphonate analogues of aspartic acid for their potential as antiproliferative agents. nih.govmdpi.com For example, studies on related compounds, such as N-(phosphonoacetyl)-L-aspartic acid (PALA), have shown potent inhibition of enzymes like aspartate carbamoyltransferase (ACTase), a key player in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govresearchgate.net While direct replacement of the carboxyl groups in PALA with phosphonate groups was found to eliminate cytostatic activity in one study, the broader class of aspartic acid phosphonates continues to be a subject of investigation for enzyme inhibition. nih.gov
The interdisciplinary relevance of this compound class extends beyond biochemistry and medicine into materials science. Phosphonic acids are well-known for being effective chelating agents, capable of binding tightly to di- and trivalent metal ions. wikipedia.org This property is useful in applications such as water softening by preventing the formation of insoluble precipitates. wikipedia.org The inclusion of an amine group within the molecule, as seen in aminophosphonates, can further enhance these metal-binding capabilities. wikipedia.org This opens up potential applications in areas like the development of novel metal-organic frameworks and functional materials. mdpi.com
Historical Perspectives on Diphosphonates in Scientific Inquiry
The journey of diphosphonates began with fundamental studies of inorganic pyrophosphate, a compound found in biological fluids that was observed to inhibit the precipitation of calcium phosphates. nih.gov The first synthesis of compounds with the P-C-P structure, now known as bisphosphonates or diphosphonates, dates back to 1897 by Von Baeyer and Hofmann. wikipedia.orgnih.gov However, their biological and clinical potential was not realized until much later.
These synthetic compounds were recognized as stable analogues of pyrophosphate, retaining similar properties but with superior resistance to enzymatic breakdown. nih.gov This key difference spurred further investigation. A major breakthrough came when researchers at Procter & Gamble, noting the affinity of these compounds for hydroxyapatite (B223615) (a primary component of bone), began testing them for dental and subsequently medical applications. nih.gov
This line of research led to the first clinical use of a bisphosphonate, etidronate disodium, in 1968. nih.gov Since then, the field has expanded dramatically, with diphosphonates being developed for the treatment of various bone diseases characterized by excessive bone resorption and as diagnostic agents in bone scanning. nih.govnih.govresearchgate.net This history illustrates a classic example of how basic scientific observations can translate into significant clinical and technological advancements. nih.gov
Detailed Research Findings
Scientific investigation into phosphonate analogues of aspartic acid has yielded specific insights into their biological activity. The structural modifications, particularly the substitution of carboxyl groups with phosphonate groups, significantly influence their function.
Cytotoxicity of Phosphorated Aspartic Acid Analogs
A study investigating the antiproliferative activity of α-aminophosphonate analogs of aspartic acid tested their effects on human cancer cell lines. The results, measured by the concentration required to inhibit cell growth by 50% (GI₅₀), demonstrate the cytotoxic potential of these compounds.
| Compound | Cell Line | GI₅₀ (µM) | Reference |
|---|---|---|---|
| α-Aminophosphonate analog of aspartic acid (7a) | A549 (Lung Carcinoma) | 14.8 ± 0.9 | nih.gov, mdpi.com |
| SKOV3 (Ovarian Carcinoma) | 11.2 ± 0.5 | ||
| α-Aminophosphonate analog of aspartic acid (12) | A549 (Lung Carcinoma) | 15.2 ± 0.6 | mdpi.com |
| SKOV3 (Ovarian Carcinoma) | 12.1 ± 0.8 |
Data sourced from studies on α-aminophosphonate analogs of aspartic acid, which are structurally related to this compound. nih.govmdpi.com
Structure-Activity Relationship of PALA Analogues
Research into analogues of N-(phosphonoacetyl)-L-aspartic acid (PALA), a known cytostatic agent, has explored the importance of its carboxyl groups. A key study synthesized analogues where the α- or β-carboxylic groups of the aspartate moiety were replaced by a phosphonic acid (PO₃H₂) function. The findings were definitive regarding the impact on biological activity.
| Modification | Target Cell Line | Observed Activity | Reference |
|---|---|---|---|
| Substitution of COOH groups in PALA with PO₃H₂ | Human KB cell lines | Total loss of cytostatic activity | nih.gov |
This result underscores the critical role of the carboxyl groups in the specific mechanism of action for PALA and its close analogues. nih.gov
Compound Reference Table
Structure
3D Structure
Properties
CAS No. |
70008-50-3 |
|---|---|
Molecular Formula |
C5H11NO10P2 |
Molecular Weight |
307.09 g/mol |
IUPAC Name |
(2S)-2-(diphosphonomethylamino)butanedioic acid |
InChI |
InChI=1S/C5H11NO10P2/c7-3(8)1-2(4(9)10)6-5(17(11,12)13)18(14,15)16/h2,5-6H,1H2,(H,7,8)(H,9,10)(H2,11,12,13)(H2,14,15,16)/t2-/m0/s1 |
InChI Key |
SHEYGLXRBDREIE-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Diphosphonomethyl L Aspartic Acid and Analogues
Phosphonylation Approaches to L-Aspartic Acid
The direct introduction of a phosphonate (B1237965) or diphosphonate moiety onto the nitrogen atom of L-aspartic acid is a primary strategy for the synthesis of the target compound and its analogues. Various phosphonylating agents and reaction conditions have been explored to achieve this transformation efficiently.
Utilization of Phosphorous Reagents (e.g., Phosphonic Anhydrides, Phosphonylating Agents)
The synthesis of phosphorus derivatives of amino acids can be a challenging endeavor. nih.gov One established approach involves the use of phosphonylating agents such as phosphonochloridates. These reagents can be prepared by chlorinating corresponding dialkyl phosphonates with agents like phosphorus pentachloride or phosphorus oxychloride, or by treating phosphonic monoesters with thionyl chloride or oxalyl chloride. mdpi.com The resulting phosphonochloridates are then reacted with amino acid esters to form the desired phosphonamidate bond. mdpi.combeilstein-journals.org
Another class of reagents that has been explored for similar transformations are phosphonic acid anhydrides. For instance, P-chiral amino acid-derived phosphonamidic anhydrides have been synthesized through the condensation of allylated amino acids with methyl- or vinylphosphonic dichlorides, yielding diastereomeric anhydrides in good to excellent yields. core.ac.uk While not specifically detailing the synthesis of N-(diphosphonomethyl)-L-aspartic acid, these methods highlight the utility of activated phosphorus species in the N-phosphonylation of amino acids. The general principle involves the activation of a phosphonic acid, often to a mixed or symmetrical anhydride, to facilitate nucleophilic attack by the amino group of the amino acid.
Tris(trimethylsilyl) Phosphite-Mediated Reactions
A particularly effective method for the N-diphosphonomethylation of amino acids and their derivatives involves the use of tris(trimethylsilyl) phosphite (B83602). This reagent serves as a convenient synthon for the introduction of the methylenediphosphonic acid fragment. The reaction of tris(trimethylsilyl) phosphite with N-formyl amino acids proceeds under mild conditions to yield the corresponding N-(diphosphonomethyl) amino acid derivatives. Subsequent treatment of the resulting trimethylsilyl (B98337) intermediates with an excess of methanol (B129727) leads to the formation of the water-soluble N-(diphosphonomethyl) amino acids in high yields. This methodology has been successfully applied to the synthesis of various functionalized aminomethylenediphosphonic acids.
Catalytic Systems in N-Diphosphonomethylation
The efficiency of N-diphosphonomethylation reactions can be significantly enhanced by the use of appropriate catalysts. These catalysts facilitate the reaction between the amino acid derivative and the phosphonylating agent, often under milder conditions and with improved yields.
Role of Trimethylsilyl Triflate as an Effective Catalyst
Trimethylsilyl triflate (TMSOTf) has been identified as a highly effective catalyst for the N-diphosphonomethylation of N-formyl amino acids and peptides using tris(trimethylsilyl) phosphite. The catalytic activity of TMSOTf allows the reaction to proceed under mild conditions, leading to high yields of the desired N-(diphosphonomethyl)-containing products. A proposed catalytic scheme suggests that TMSOTf activates the N-formyl group, facilitating the nucleophilic attack of the tris(trimethylsilyl) phosphite. This catalytic system has proven to be versatile, enabling the synthesis of a range of new functionalized aminomethylenediphosphonates.
Derivatization Strategies for this compound-Containing Peptides
The incorporation of this compound into peptide chains opens up possibilities for creating novel peptidomimetics. Derivatization of these modified peptides can be achieved to further modulate their properties. General strategies for peptide modification, such as N-alkylation and N-acylation, can be conceptually applied. For instance, N-alkylation of peptides can be achieved through methods like base-mediated alkylation of N-tosyl sulfonamides or via the Mitsunobu protocol. monash.edu N-acylation is also a common modification strategy in peptide chemistry. nih.gov
More specifically, for phosphopeptides, derivatization techniques often target the phosphate (B84403) group to enhance analytical detection or to create structural analogues. nih.govnih.gov For peptides containing the this compound moiety, derivatization could potentially occur at the phosphonate groups, the carboxylic acid side chain of the aspartic acid residue, or the terminal amino and carboxyl groups of the peptide. For example, the phosphonate moieties could be esterified to create prodrug forms. The free carboxylic acid of the aspartate side chain could be coupled with various amines or alcohols to introduce further diversity.
Production of Mono- and Diphosphorus-Containing Amino Acid Derivatives
A wide array of synthetic methods have been developed for the preparation of amino acids containing one or two phosphorus atoms. These methods provide access to a diverse range of structural analogues with potential biological activities.
For the synthesis of mono-phosphorus-containing amino acids, or α-aminophosphonates, the phospha-Mannich reaction is a prominent method. This reaction typically involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite. nih.gov Another approach is the Michaelis-Arbuzov reaction of N-(chloroacetyl)amino phosphonic acids or their esters, followed by acidolysis, which yields N-(phosphonoacetyl) derivatives. nih.gov
The synthesis of diphosphorus-containing amino acid analogues, such as (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, has been achieved through methods like the Abramov reaction of diethyl (R)- and (S)-1-(N-Boc-amino)-3-oxopropylphosphonates with diethyl phosphite. nih.gov This is followed by separation of the diastereoisomeric products and subsequent hydrolysis to yield the final diphosphonic acids. nih.gov These synthetic strategies underscore the versatility of organophosphorus chemistry in creating complex amino acid derivatives.
Interactive Data Table: Synthesis of N-Phosphonylated Amino Acid Derivatives
| Product | Starting Amino Acid Derivative | Phosphonylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| N-Phosphonylated Glycine Methyl Ester | Glycine Methyl Ester | Diethyl phosphorochloridate | - | 95 | nih.gov |
| N-Phosphonylated L-Homoserine Lactone | L-Homoserine Lactone | Diethyl phosphorochloridate | - | 89 | nih.gov |
| N-Phosphonylated L-Proline Methyl Ester | L-Proline Methyl Ester | Diethyl phosphorochloridate | - | 88 | nih.gov |
| N-Phosphonylated Glycine Methyl Ester | Glycine Methyl Ester | Diphenyl phosphorochloridate | - | 91 | nih.gov |
| N-Pentylphosphonamidate of Glycine Methyl Ester | Glycine Methyl Ester | Diethyl pentylphosphonate / Phosphonylaminium salt | Triethylamine | 75 | nih.gov |
| N-Undecylphosphonamidate of Glycine Methyl Ester | Glycine Methyl Ester | Diethyl undecylphosphonate / Phosphonylaminium salt | Triethylamine | 76 | nih.gov |
| N-Pentylphosphonamidate of L-Proline Methyl Ester | L-Proline Methyl Ester | Diethyl pentylphosphonate / Phosphonylaminium salt | Triethylamine | 75 | nih.gov |
| N-Pentylphosphonamidate of L-Aspartic Dimethyl Ester | L-Aspartic Dimethyl Ester | Diethyl pentylphosphonate / Phosphonylaminium salt | Triethylamine | Moderate | nih.gov |
Hexahydro-1,3,5-triazine-Based Syntheses
The use of N,N′,N″-trisubstituted hexahydro-1,3,5-triazines offers a versatile platform for the synthesis of various phosphorus-containing amino acids. wikipedia.org These cyclic compounds, formed from the condensation of a primary amine and formaldehyde, serve as precursors to in-situ generated imines, which can then react with phosphorus nucleophiles. wikipedia.org
A general approach involves the reaction of a suitably protected L-aspartic acid derivative, which is used to form a hexahydro-1,3,5-triazine. This intermediate then reacts with a phosphorus-containing acid. For the synthesis of diphosphorus-substituted amino acids, this method can introduce a P(O)CH2NCH2P(O) unit. wikipedia.org The reaction of readily available hexahydro-1,3,5-triazines with PH acids can yield new mono- and diphosphorus-substituted amino acids. wikipedia.org
While a direct and detailed synthesis of this compound using this method is not extensively documented in readily available literature, the synthesis of analogous aminophosphonates through the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde (or its precursor like a triazine), and a phosphite, provides a conceptual basis. wikipedia.orgnih.gov The reaction conditions for such transformations are crucial and can vary significantly.
Table 1: Representative Reactants in Hexahydro-1,3,5-triazine-Based Syntheses of Amino Phosphonates
| Amine Component | Aldehyde Source | Phosphorus Reagent |
| L-Aspartic acid derivative | Formaldehyde | Phosphorous acid |
| Glycine ester | Paraformaldehyde | Diethyl phosphite |
| β-Alanine derivative | Hexahydro-1,3,5-triazine | Diphenyl phosphite |
This table presents a generalized view of reactants that could be employed in this synthetic strategy based on analogous reactions.
Functionalization of Silicon-Containing Ethyl Phosphonites
Silicon-based methodologies have emerged as powerful tools in the synthesis of functionalized phosphonic and bisphosphonic acids. The use of silyl (B83357) esters of phosphorous acid, for instance, allows for reactions under milder conditions compared to traditional methods.
The synthesis of this compound analogues can be envisioned through the functionalization of silicon-containing ethyl phosphonites. This strategy typically involves the reaction of a silylated phosphonite with an electrophile derived from an amino acid. For example, diethyl phosphite can be functionalized and subsequently react with a derivative of L-aspartic acid. organic-chemistry.org
A potential synthetic route could involve the preparation of a silicon-containing phosphonite, which then undergoes a nucleophilic addition to an imine generated from a protected L-aspartic acid derivative. The use of trimethylsilyl esters of phosphonic acids is particularly advantageous as they can be hydrolyzed under mild conditions to afford the free phosphonic acids.
Detailed research findings for the direct synthesis of this compound using this specific methodology are not prominently available. However, the synthesis of various α-aminophosphonates through the reaction of silylated phosphites with imines is well-established and provides a strong foundation for this approach. organic-chemistry.org
Table 2: Key Reagents in Silicon-Containing Phosphonite Functionalization
| Silicon Reagent | Amino Acid Derivative | Reaction Type |
| Tris(trimethylsilyl) phosphite | Protected L-aspartic acid imine | Nucleophilic addition |
| Diethyl (trimethylsilyloxymethyl)phosphonate | L-aspartic acid ester | Arbuzov reaction |
| Bis(trimethylsilyl) phosphonite | Electrophilic L-aspartic acid derivative | Michael addition |
This table illustrates potential combinations of reagents based on established principles of phosphonate synthesis involving silicon-containing compounds.
Elucidation of Biochemical Mechanisms and Biological Activities in Vitro and Preclinical Models
Influence on Calcium Metabolism and Biomineralization Processes
Modulation of Calcium Carbonate Nucleation and Growth
Specific studies on the modulation of calcium carbonate nucleation and growth by N-(Diphosphonomethyl)-L-aspartic acid are not found in the available research. However, studies on L-aspartic acid have demonstrated its ability to influence the crystallization of calcium carbonate. For instance, L-aspartic acid can induce the formation of vaterite, a polymorph of calcium carbonate, and control its stability. The presence of L-aspartic acid has been shown to increase the rate of nucleation while limiting crystal growth. In-situ transmission electron microscopy has revealed that L-aspartic acid can lead to the formation of organic vesicle-like structures that attract calcium-rich materials, influencing the formation and growth rate of calcium carbonate crystals. These interactions are attributed to the strong coordination between the carboxyl groups of L-aspartic acid and calcium ions.
Mechanisms of Crystal Growth Limitation and Mineral Formation Kinetics Alteration
Detailed mechanisms for how this compound specifically limits crystal growth and alters mineral formation kinetics have not been documented. For the parent compound, L-aspartic acid, the limitation of crystal growth is proposed to occur through its absorption onto the surface of crystal grains, which inhibits the complete fusion of particles. This leads to a stepwise aggregation process, forming primary and then secondary particles. The interaction between L-aspartic acid and calcium ions can decrease the diffusion of calcium in a solution, thereby slowing the rate of calcium carbonate formation.
Enzymatic Interactions and Inhibition Potential
Specific enzymatic targets and the inhibitory profile of this compound are not well-documented in publicly accessible research.
Exploration of Specific Enzyme Targets and Inhibitory Modes
There is no specific information available on the enzyme targets and inhibitory modes of this compound. A related compound, N-(phosphonacetyl)-L-aspartate (PALA), is a known inhibitor of aspartate carbamoyltransferase, an enzyme involved in pyrimidine (B1678525) biosynthesis. L-aspartate itself acts as a feedback inhibitor of pyruvate (B1213749) carboxylase. It binds to the enzyme cooperatively and inhibits it competitively with respect to acetyl-CoA.
Impact on Metabolic Pathways in Cellular Systems (Non-Human)
The impact of this compound on metabolic pathways in non-human cellular systems has not been specifically investigated. L-aspartic acid is a crucial component in several metabolic pathways in plants and microorganisms, serving as a precursor for essential amino acids like lysine, threonine, methionine, and isoleucine. In the bacterium Rhizobium etli, L-aspartate acts as a regulatory inhibitor of pyruvate carboxylase, responding to increased levels of tricarboxylic acid cycle intermediates.
Interaction with Biomolecules and Substrates
Specific data on the interaction of this compound with other biomolecules and substrates is not available. The binding of the parent amino acid, L-aspartic acid, to enzymes has been studied. For example, in microbial aspartokinase, L-aspartic acid binds to the active site through interactions with its α-carboxyl and α-amino groups. The α-carboxyl group forms interactions with arginine and threonine residues, while the α-amino group interacts with a glutamic acid residue. In the case of aspartate transcarbamoylase, the binding of the first substrate, carbamoyl (B1232498) phosphate (B84403), induces a conformational change that creates a binding pocket for aspartate.
Role in Non-Human Biological Systems (e.g., biomineralization, biomaterial integration)
The role of this compound (DAMA) in non-human biological systems, particularly in the realms of biomineralization and biomaterial integration, is an area of growing scientific interest. While direct studies on DAMA are limited, the compound's unique structure, combining a diphosphonate moiety with an L-aspartic acid backbone, suggests a significant potential to interact with and modulate mineralized tissues. This potential is largely inferred from the well-documented activities of its constituent functional groups: phosphonates/bisphosphonates and aspartic acid.
The diphosphonate group provides a strong affinity for calcium phosphate minerals, most notably hydroxyapatite (B223615), the primary inorganic component of bone and teeth. droracle.aiannualreviews.org This interaction is a cornerstone of the activity of bisphosphonate drugs, which are synthetic analogs of pyrophosphate and potent inhibitors of bone resorption. droracle.aiannualreviews.orgnih.gov The P-C-P backbone of bisphosphonates allows for strong binding to hydroxyapatite crystals. droracle.ai Once bound, they can influence the behavior of bone cells, particularly osteoclasts, which are responsible for bone breakdown. annualreviews.orgnih.gov While non-nitrogen-containing bisphosphonates can be metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis, the nitrogen-containing bisphosphonates, which are structurally more analogous to DAMA, inhibit key enzymes in the mevalonate (B85504) pathway, disrupting osteoclast function and survival. droracle.aiclinpgx.org This high affinity for bone mineral allows for localized activity at sites of active bone remodeling. clinpgx.org
On the other hand, L-aspartic acid is an amino acid known to play a crucial role in the regulation of biomineralization. acs.orgacs.org Proteins rich in aspartic acid are integral components of the organic matrix in mineralized tissues like mollusk shells and bone. acs.orgnih.gov The carboxylic acid side chain of aspartic acid can chelate calcium ions and interact with the surfaces of forming crystals, thereby influencing their nucleation, growth, and morphology. acs.orgacs.org Studies on polyaspartic acid have demonstrated its ability to be incorporated into hydroxyapatite crystals, leading to a reduction in the size of crystalline domains. nih.gov Furthermore, polyaspartic acid can delay the transformation of precursor mineral phases, such as dicalcium phosphate dihydrate (DCPD), into more stable forms like hydroxyapatite. nih.gov This inhibitory effect on crystal growth is a key mechanism by which organisms control the intricate architecture of their mineralized tissues. rsc.org
The combination of these two functionalities in a single molecule, this compound, suggests a synergistic or multifaceted role in biomineralization and biomaterial integration. The diphosphonate group would be expected to anchor the molecule to hydroxyapatite surfaces, either on existing bone or on synthetic biomaterials. This binding is likely to be strong and specific, as seen with other phosphonates. karger.comacs.org Once localized, the L-aspartic acid component could then exert its modulatory effects on crystal formation and cell behavior.
In the context of biomaterial integration, coating implants with molecules that mimic components of the natural bone matrix can enhance their biocompatibility and osseointegration. The ability of DAMA to bind to hydroxyapatite-coated implants could create a surface that is more conducive to interactions with host cells. The aspartic acid residue could, for instance, influence the adhesion and differentiation of osteoblasts, the cells responsible for bone formation.
While direct experimental evidence for DAMA is pending, the established principles of its constituent parts provide a strong foundation for its predicted activities. The following table summarizes the known effects of related compounds, offering a proxy for the potential actions of DAMA.
| Compound/Functional Group | System Studied | Key Findings |
| Bisphosphonates | Bone | High affinity for hydroxyapatite; inhibition of bone resorption by affecting osteoclast function and survival. droracle.ainih.gov |
| Phosphonates | Hydroxyapatite Surface | Strong adsorption to hydroxyapatite, suggesting a role in surface modification of biomaterials. karger.comacs.org |
| L-Aspartic Acid | Calcium Carbonate & Calcium Phosphate Crystallization | Influences nucleation and growth of crystals; can inhibit mineral formation. acs.orgnih.gov |
| Polyaspartic Acid | Hydroxyapatite & Dicalcium Phosphate Dihydrate (DCPD) | Incorporated into hydroxyapatite crystals, affecting their size and morphology; delays hydrolysis of DCPD. nih.govnih.gov |
Future research on this compound will likely focus on validating these predicted roles through in vitro crystallization assays, studies of its interaction with hydroxyapatite surfaces, and in vivo models of bone regeneration and biomaterial integration.
Advanced Analytical and Characterization Methodologies for N Diphosphonomethyl L Aspartic Acid
Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)
Structural elucidation is the cornerstone of chemical analysis, and for a complex molecule like N-(Diphosphonomethyl)-L-aspartic acid, a combination of spectroscopic techniques is required to confirm its identity and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for providing detailed information about the carbon-hydrogen framework and the local chemical environment of phosphorus atoms.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, characteristic signals would be expected for the protons on the aspartic acid backbone (α-CH and β-CH₂) and the methylene (B1212753) protons of the diphosphonomethyl group (-CH(PO₃H₂)₂). The coupling between protons and the two phosphorus atoms (³J-P,H) would result in complex splitting patterns, providing definitive evidence for the C-P bonds.
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon environments. Signals for the two carboxyl carbons (COOH), the α- and β-carbons of the aspartate residue, and the carbon of the diphosphonomethyl group would be observed.
³¹P NMR: As the compound contains phosphorus, ³¹P NMR is an exceptionally informative technique. nih.gov It is used to confirm the presence and chemical environment of the phosphonate (B1237965) groups. A distinct signal, or set of signals, corresponding to the phosphorus atoms would be a key identifier for the molecule. The position of these signals is sensitive to pH and metal ion chelation.
Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|
| ¹H | ~4.0-4.5 (α-CH) | Coupling to β-CH₂ and potentially ³¹P |
| ¹H | ~2.8-3.2 (β-CH₂) | Coupling to α-CH |
| ¹H | ~3.5-4.0 (-CH(P)₂) | Complex coupling with two ³¹P nuclei |
| ¹³C | ~170-175 (COOH) | Two distinct signals for the two carboxyl groups |
| ¹³C | ~50-55 (α-C) | Coupling to ³¹P |
| ¹³C | ~35-40 (β-C) | |
| ¹³C | ~60-70 (-C(P)₂) | Strong coupling to ³¹P |
| ³¹P | ~10-25 | Chemical shift is highly dependent on pH and solvent |
Fourier Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of molecules, identifying the functional groups present. The FTIR spectrum of this compound would show characteristic absorption bands. Calculations using methods like B3LYP/3-21G** can help in assigning these bands. osteoporosis.foundation
O-H Stretching: Broad bands in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid and phosphonic acid O-H groups.
N-H Stretching: A band around 3000-3150 cm⁻¹ from the secondary amine. chemicalbook.com
C=O Stretching: A strong absorption band around 1700-1750 cm⁻¹ from the carbonyls of the two carboxyl groups. osteoporosis.foundation
P=O Stretching: Strong bands typically found in the 1200-1300 cm⁻¹ region.
P-O-H and C-P Stretching: A complex series of bands in the fingerprint region (900-1200 cm⁻¹) corresponding to P-O and C-P vibrations.
Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. Due to the low volatility of the compound, soft ionization techniques like Electrospray Ionization (ESI) are required.
Molecular Ion Peak: ESI-MS in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻, confirming the molecular weight of 307.09 g/mol . youtube.com
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule. Expected fragmentation pathways would include the loss of water (H₂O), carbon dioxide (CO₂), and fragments corresponding to the phosphonate groups (e.g., HPO₃). nih.gov Techniques like Collision-Induced Dissociation (CID) can be employed to distinguish isomers. epa.gov
In Situ Techniques for Real-Time Interaction Analysis
Understanding the formation of this compound, particularly its crystallization from solution, requires advanced techniques that can monitor dynamic processes in real time.
In situ liquid-cell Transmission Electron Microscopy (TEM) is a revolutionary technique that allows for the direct observation of nanoscale processes in liquid environments. While traditional TEM requires samples to be solid and under high vacuum, liquid-cell TEM uses a specialized holder that encapsulates the liquid sample between two electron-transparent windows, protecting it from the microscope's vacuum. nih.gov
This technique could be applied to visualize the crystallization of this compound from a supersaturated solution in real time. sth.nhs.uk Researchers could directly observe:
Nucleation: The initial formation of crystal nuclei, providing insights into whether the process is classical or non-classical.
Crystal Growth: The dynamics of crystal growth, including growth rates on different crystal facets and the influence of additives or impurities.
Polymorph Transformation: The real-time observation of one crystal form dissolving and another, more stable form growing, which is critical for pharmaceutical development.
Aggregation and Assembly: How initial nanoparticles or amorphous precursors aggregate and organize into larger crystalline structures. nih.gov
By combining imaging with analytical techniques like selected area electron diffraction (SAED), structural information about the forming crystals can be obtained simultaneously, making in situ liquid-cell TEM a powerful tool for fundamentally understanding and controlling the crystallization of this compound.
Radiometric Techniques for Distribution Studies in Preclinical Models
Radiometric techniques are fundamental in preclinical research for elucidating the pharmacokinetic profile of novel compounds. These methods involve the use of radioisotopes, which are atoms with an unstable nucleus that emit radiation as they decay. By attaching a radioisotope to a molecule of interest, researchers can track its path and concentration within a biological system non-invasively. This provides crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. The choice of radioisotope is critical and often depends on factors such as its half-life, the type of radiation it emits, and its suitability for labeling the specific compound without altering its biological activity.
In the context of this compound and related compounds, radiometric studies in preclinical models, such as mice, are instrumental in understanding their in vivo behavior. These studies typically involve administering the radiolabeled compound to the animal model and then tracking the distribution of radioactivity in various organs and tissues over time. This can be achieved through imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), or by direct measurement of radioactivity in dissected tissues using a gamma counter.
Application of Labeled Compounds in Preclinical Models
The application of radiolabeled compounds in preclinical models allows for a quantitative assessment of tissue distribution. For instance, derivatives of aspartic acid have been labeled with radioisotopes to investigate their biodistribution.
In a notable study, a complex involving a derivative potentially related to this compound was radiolabeled with Technetium-99m (99mTc) and its distribution was studied in a murine xenograft model. The compound, 99mTc-(Cys-PEG10kDa)-PNA, was administered to NMRI nu/nu mice with A431 tumor cells transplanted into the right thigh. The biodistribution of the radiotracer was assessed 24 hours after a single administration. researchgate.net The results, presented in the table below, are expressed as Standardized Uptake Values (SUV), which normalize the concentration of radioactivity in a region of interest to the injected dose and the body weight of the animal.
Biodistribution of 99mTc-(Cys-PEG10kDa)-PNA in a Murine Xenograft Model
| Organ/Tissue | Average SUV | Standard Deviation |
|---|---|---|
| Blood | 0.22 | 0.04 |
| Heart | 0.12 | 0.03 |
| Lung | 0.35 | 0.08 |
| Liver | 0.61 | 0.12 |
| Spleen | 0.12 | 0.02 |
| Pancreas | 0.11 | 0.02 |
| Stomach | 0.10 | 0.02 |
| Intestine | 0.24 | 0.05 |
| Kidneys | 3.54 | 0.71 |
| Muscle | 0.08 | 0.02 |
| Bone | 0.25 | 0.05 |
| Tumor | 1.23 | 0.25 |
Data derived from a study on 99mTc-(Cys-PEG10kDa)-PNA in murine xenografts (NMRI nu/nu mice; A431 tumor cells). Values represent averages in SUV 24 hours post-injection. researchgate.net
The findings from this study revealed significant uptake in the kidneys, which is a common route of excretion for many radiolabeled compounds. researchgate.net Notably, there was also substantial accumulation in the tumor tissue, highlighting the potential of such compounds in tumor targeting applications. researchgate.net The uptake in other organs such as the liver, bone, and spleen was considerably lower. researchgate.net
Such detailed distribution data is invaluable for the development of therapeutic and diagnostic agents, as it provides a clear picture of where the compound accumulates in the body, which tissues it targets, and how it is cleared.
Computational Modeling and Simulation Studies
Molecular Dynamics Simulations for Ion-Compound Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. oncotarget.com For N-(Diphosphonomethyl)-L-aspartic acid and related diphosphonates, MD simulations are crucial for understanding how these molecules interact with various ions in an aqueous environment. These simulations can reveal the dynamics of binding, the role of solvent molecules, and the structural changes that occur upon ion complexation.
Studies on similar molecules provide a framework for understanding these interactions. For instance, MD simulations of dipalmitoylphosphatidylcholine (DPPC) bilayers with NaCl have shown that ion binding to the membrane surface is characterized by the loss of ion hydration. unc.edu Sodium ions were observed to bind more strongly than chloride ions, leading to a net positive charge density near the bilayer surface. unc.edu Similarly, simulations of phosphatidylinositol 4,5-bisphosphate (PIP2), another phosphorus-containing molecule, have been used to quantify its propensity to bind physiologically important divalent cations like Mg²⁺ and Ca²⁺. nih.govumh.es
In the context of this compound, the diphosphonate groups and the carboxyl group of the aspartic acid residue are the primary sites for ion interaction. MD simulations can model the complexation of metal ions such as Ca²⁺ and Mg²⁺ with these functional groups. Research on humic acids, which also contain carboxyl groups, has demonstrated that intermolecular bridging between cations (like Ca²⁺ and Mg²⁺) and deprotonated carboxyl (COO⁻) groups is a primary driver of molecular aggregation. mdpi.com These simulations can differentiate between various coordination modes, such as monodentate and bidentate coordination, which has been observed for Ca²⁺ with COO⁻ groups. mdpi.com Such detailed information on binding mechanisms is critical for understanding the compound's behavior in biological systems and for materials science applications.
Table 1: Key Interaction Parameters from MD Simulations of Related Systems
| Interacting Species | Key Findings | Simulation System |
| DPPC Bilayer + NaCl | Ion binding is accompanied by dehydration; Na⁺ binds more strongly than Cl⁻. unc.edu | Phospholipid Bilayer |
| Humic Acid + Ca²⁺/Mg²⁺ | Aggregation is driven by intermolecular bridging between cations and COO⁻ groups. mdpi.com | Organic Polymer |
| PIP2 + Mg²⁺/Ca²⁺ | Quantified the differential binding propensity of divalent cations to phosphate (B84403) groups. nih.govumh.es | Phospholipid |
Visualization of Interaction at the Molecular Level
A key advantage of MD simulations is the ability to visualize complex molecular interactions. Advanced visualization techniques can transform raw simulation data into intuitive graphical representations of chemical bonds and non-covalent interactions. For example, the Interaction Region Indicator (IRI) method can be used to graphically investigate weak interactions, where different colors on an isosurface represent van der Waals forces, hydrogen bonds, or steric hindrance. rsc.org
Visualizations can reveal the three-dimensional network architecture formed by molecules and ions. In the crystal structure of a diphosphonate ester, hydrogen bonds involving water molecules and protonated ammonia (B1221849) connect one-dimensional chains into a complex 3D network. nih.gov Similarly, MD simulations can be rendered into movies that show the dynamic process of a ligand binding to a protein, revealing conformational changes in both molecules. acs.org For this compound, these visualizations could illustrate how metal ions are coordinated by the oxygen atoms of the phosphonate (B1237965) and carboxylate groups and how water molecules participate in stabilizing these complexes. The electron localization function (ELF) is another tool that can be visualized to show the probability of finding electron pairs, helping to characterize the nature of chemical bonds, such as the delocalized electrons in Ca-O interactions. rsc.org
Quantum-Mechanical Approaches to Understand Reactivity and Binding
Quantum-mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail about the electronic structure of molecules. These approaches are used to understand the reactivity and binding characteristics of this compound by calculating properties like molecular orbital energies, charge distributions, and reaction pathways.
DFT studies on phosphonate dimers have shown that anionic dimers are stabilized by strong hydrogen bonds and exhibit a significant energy barrier to dissociation, a feature not seen in neutral dimers. ulpgc.es This highlights the importance of electrostatic interactions in the stability of charged phosphonate species. For drug design applications, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are employed. These methods treat the most critical part of a system (e.g., the active site of an enzyme and the inhibitor) with high-level QM calculations, while the rest of the system is modeled using more computationally efficient MM force fields. nih.govumh.es This approach has been used to investigate the protonation state of PIP2 and its specific interactions with magnesium and calcium ions. nih.govumh.es
The reactivity of this compound can be analyzed by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical activity. mdpi.comdntb.gov.ua DFT calculations have shown that for bisphosphonates, this energy gap reflects their chemical reactivity and potential as therapeutic agents. mdpi.comdntb.gov.ua
Ligand Complexation Modeling with Metal Ions
The phosphonate and carboxylate groups in this compound make it an excellent chelating agent for various metal ions. Computational modeling is used extensively to predict the structure, stability, and properties of these metal-ligand complexes.
DFT is a primary tool for modeling these complexes. Studies on bisphosphonates like alendronic acid and pamidronic acid chelated with transition metal cations (Mn²⁺, Fe²⁺, Co²⁺) have used DFT to optimize the geometries of these complexes and analyze their electronic properties. mdpi.comresearchgate.net These calculations show that the large phosphonate groups, with their negatively charged oxygen atoms, are highly active in forming stable chelated complexes with metal cations. mdpi.comresearchgate.net The choice of metal ion can influence the electronic properties of the resulting complex. For instance, DFT studies on graphene nanodots interacting with different phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) showed that the HOMO-LUMO energy gap of the system changes depending on the charge of the ion and the presence of doped metal atoms like Ca, Mg, or Al. mdpi.com
MD simulations also play a role in modeling complexation, providing insights into the dynamic stability of these complexes in solution. Simulations have revealed that divalent cations like Ca²⁺ and Mg²⁺ can form both monodentate and bidentate coordination complexes with carboxyl groups, influencing the aggregation and structure of the molecules in solution. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Diphosphonate Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For diphosphonate derivatives, QSAR models are developed to predict their efficacy as therapeutic agents and to guide the design of new, more potent compounds. illinois.eduresearchgate.net
In a typical QSAR study, various molecular descriptors are calculated for a set of diphosphonate compounds with known activities. These descriptors can be electronic (e.g., chemical potential), structural (e.g., molecular weight, number of hydrogen bond acceptors), or topological. nih.gov Statistical methods like multiple linear regression or principal component analysis are then used to build a mathematical model that correlates these descriptors with the observed activity. scispace.com
For example, a QSAR study on a series of bisphosphonates as bone resorption inhibitors used molecular field analysis (MFA) and found a strong correlation (R² = 0.900) for a training set of 29 compounds. illinois.eduacs.org The success of this model was highly dependent on using the crystal structure of the target enzyme to guide the initial alignment of the molecules. illinois.eduacs.org Another QSAR study on bisphosphonates demonstrated that the polarity and topology of the molecules were important parameters affecting their binding energy and inhibitory ability. nih.gov
The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). Robust models with high predictive ability can then be used to estimate the activity of newly designed compounds, prioritizing them for synthesis and experimental testing. researchgate.netscispace.com
Table 2: Examples of QSAR Models for Bisphosphonate Derivatives
| Compound Set | QSAR Method | Key Descriptors | Statistical Performance |
| Aryl-X Bisphosphonates (29 compounds) | Molecular Field Analysis (MFA) | Steric and electrostatic fields | R² = 0.900, F-test = 54 illinois.eduacs.org |
| Heterocyclic Bisphosphonates (26 compounds) | Molecular Field Analysis (MFA) | Steric and electrostatic fields | R² = 0.873, F-test = 36 illinois.eduacs.org |
| GGPPSase Inhibitors (28 compounds) | Multiple Regression & PCA | 2D descriptors (e.g., LogP, molar refractivity) | R² = 0.86, Q² (LOO) = 0.82 scispace.com |
| T. Brucei Rhodesiense Inhibitors (28 compounds) | Principal Component Analysis (PCA) | 2D descriptors | R² = 0.85, Q² (LOO) = 0.80 scispace.com |
Research Applications and Emerging Potentials
Development of Advanced Biomaterials
The quest for biocompatible materials that can actively promote tissue regeneration is a cornerstone of modern biomedical engineering. The inherent properties of N-(Diphosphonomethyl)-L-aspartic acid make it a promising candidate for the development of next-generation biomaterials.
The structural similarity of the phosphonate (B1237965) groups in this compound to the phosphate (B84403) in hydroxyapatite (B223615), the primary mineral component of bone, is a key factor in its potential for bone-related applications. Research into related aspartic acid-containing oligopeptides has demonstrated a notable affinity for bone tissue. orgsyn.org These molecules can act as nucleation sites for mineralization, a critical step in bone formation and repair. nih.gov The hypothesis is that incorporating this compound into biomaterial scaffolds could enhance their ability to attract and integrate with native bone tissue, thereby accelerating the healing of fractures and defects. Studies on analogous compounds have shown that aspartic acid can facilitate the deposition of calcium ions, which is fundamental to bone growth. nih.gov
Beyond bone regeneration, the ability to control the formation of mineral structures is crucial in various material science applications. The phosphonate and carboxylate moieties of this compound can bind to mineral surfaces, influencing crystal growth and morphology. This modulation of mineralization can be harnessed to create materials with tailored properties, such as enhanced strength or specific optical characteristics. While direct studies on this compound are limited, the principles are well-established with similar molecules. For instance, poly-aspartic acid sequences have been shown to act as analogs of non-collagenous proteins that naturally regulate mineralization in biological systems. orgsyn.org
Innovative Drug Delivery System Design (Non-Human Models)
Targeted drug delivery aims to increase the therapeutic efficacy of drugs while minimizing side effects by concentrating the active agent at the site of action. The unique chemical handles on this compound offer intriguing possibilities for designing sophisticated drug delivery vehicles.
The strong chelating ability of the phosphonate groups for divalent cations like calcium (Ca²⁺) presents a novel strategy for targeted drug delivery. It is theorized that drug-carrier systems functionalized with this compound could be designed to respond to local variations in calcium ion concentrations within the body. For example, in areas of bone remodeling or certain pathological conditions, fluctuations in Ca²⁺ levels could trigger the release of a therapeutic payload from the carrier. While specific in-vivo studies on this compound in non-human primate models for drug delivery are yet to be published, research on other cell-based and extracellular vesicle-based delivery systems in these models highlights the importance of targeted delivery to enhance therapeutic outcomes. nih.gov
Applications in Agriculture as Chelating Agents
The vital role of micronutrients in plant growth is undisputed. However, their availability in the soil can be limited. Chelating agents are employed to form stable, water-soluble complexes with essential metal ions, thereby preventing their precipitation and making them more accessible to plants.
This compound, with its multiple coordination sites, is being investigated as a biodegradable and effective chelating agent in agriculture. It can sequester essential micronutrients such as iron, zinc, and manganese, enhancing their uptake by plant roots. This is particularly important in alkaline or calcareous soils where these nutrients are often locked in insoluble forms. The use of biodegradable chelating agents derived from amino acids, such as aspartic acid, is seen as an environmentally friendlier alternative to traditional, more persistent agents like EDTA. wikipedia.orggoogle.com Studies on related compounds have demonstrated the efficacy of aspartic acid-based chelates in improving plant nutrition and growth. google.comnih.gov
Role as Biochemical Research Tools and Probes
While direct and extensive research literature detailing this compound specifically as a biochemical tool or probe is not widely available, the established roles of its structural analogs provide a strong basis for its potential in this area. Aspartic acid derivatives, particularly those incorporating phosphonate or similar groups, are significant in biochemical and pharmacological research.
A closely related analog, N-(phosphonacetyl)-L-aspartate (PALA), serves as a prominent example. PALA is a potent inhibitor of the enzyme L-aspartate transcarbamylase (ATCase), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov This inhibitory action has allowed PALA to be used as a biochemical tool to study nucleotide metabolism and as an investigational oncolytic (anti-cancer) drug. nih.gov An enzymatic assay was developed to measure PALA concentrations in biological samples by quantifying its inhibitory effect on ATCase, demonstrating its utility as a quantifiable probe for enzymatic activity studies. nih.gov
Given that this compound shares the core L-aspartic acid structure and possesses two phosphonate groups, it is hypothesized to interact with various enzymes and receptors, particularly those involved in amino acid and phosphate metabolism. The dual phosphonate groups could offer unique chelating properties or act as stable mimics of phosphate-containing substrates, making the compound a candidate for probing the active sites of metalloenzymes or kinases. Its potential as a selective ligand could be explored in the development of new research probes for studying metabolic pathways or as a foundational structure for novel therapeutic agents.
Development of Corrosion and Scale Inhibitors
This compound has emerged as a promising "green" or environmentally friendly agent for industrial water treatment, where it functions as a highly effective corrosion and scale inhibitor. Its structure, which combines the chelating and biodegradable properties of an amino acid (L-aspartic acid) with the potent scale-inhibiting functionality of phosphonate groups, makes it a multifunctional additive.
The primary mechanism for scale inhibition involves preventing the precipitation of mineral salts, such as calcium carbonate and calcium sulfate, which are common in industrial water systems. nih.gov The phosphonate groups in the molecule adsorb onto the active growth sites of mineral scale crystals. This adsorption disrupts the crystal lattice, distorts its morphology, and prevents further growth and agglomeration, thereby keeping the salts dispersed in the water. researchgate.net Research on related phosphonates like Amino trimethylenephosphonic acid (ATMP) confirms this mechanism of lattice distortion. researchgate.net The presence of two phosphonic groups in this compound is noted to significantly enhance its protective efficiency compared to molecules with a single phosphonate group.
As a corrosion inhibitor, this compound functions by forming a protective film on the metal surface. The molecule adsorbs onto the carbon steel, with the phosphonate and carboxylate groups acting as anchoring points that chelate with metal ions on the surface. This creates a durable, passive layer that isolates the metal from the corrosive aqueous environment, slowing down both the anodic (metal dissolution) and cathodic (oxygen reduction) electrochemical reactions that drive corrosion. researchgate.net Studies on similar amino acid-based inhibitors have shown that this adsorption process is key to their protective effect. researchgate.net The performance of these inhibitors is often pH-dependent, with enhanced activity typically observed in neutral to alkaline conditions.
The effectiveness of aspartic acid-based and phosphonate inhibitors has been demonstrated in various studies. Polyaspartic acid (PASP), a related green inhibitor, shows excellent performance in preventing mineral scale formation even at very low concentrations.
Table 1: Scale Inhibition Efficiency of Related Aspartic Acid and Phosphonate Inhibitors
| Inhibitor | Scale Type | Concentration (mg/L) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Polyaspartic Acid (PASP) | Calcium Carbonate | 5 | 95 | nih.gov |
| Polyaspartic Acid (PASP) | Calcium Sulfate | 5 | 90 | nih.gov |
| Polyaspartic Acid (PASP) | Calcium Carbonate | 3 | >90 | researchgate.net |
Future Directions and Interdisciplinary Research Avenues
Exploration of Novel Synthetic Pathways
The efficient and stereoselective synthesis of N-(Diphosphonomethyl)-L-aspartic acid is paramount for its widespread investigation. While classical methods for the synthesis of N-phosphonomethylated amino acids exist, future research could focus on developing more innovative and scalable routes.
One promising avenue is the adaptation of the Petasis borono-Mannich reaction. This multicomponent reaction, which involves the condensation of an amine, a carbonyl compound, and an organoboronic acid, has been successfully employed for the synthesis of various N-substituted amino acids. nih.gov Exploring the use of α-aminophosphonates in conjunction with glyoxylic acid and a suitable boronic acid could provide a direct and highly diastereoselective route to N-(phosphonomethyl) amino acids. nih.gov Further elaboration to introduce the second phosphonomethyl group could then be investigated.
Another area ripe for exploration is the use of greener and more efficient synthetic methodologies. For instance, one-pot reactions that minimize intermediate purification steps and reduce solvent usage are highly desirable. Methodologies developed for the synthesis of α-substituted aminomethylene bisphosphonates, which can involve a one-pot reaction of amines with dialkyl phosphite (B83602) and triethyl orthoformate, could potentially be adapted for the synthesis of this compound. nih.gov Additionally, the use of protecting group strategies, such as those employed in the synthesis of N-methyl-D-aspartic acid where the amino group is protected prior to methylation, could be crucial to avoid side reactions and ensure high purity of the final product. nih.gov
The table below summarizes potential synthetic strategies that could be explored for this compound, drawing inspiration from the synthesis of related compounds.
| Synthetic Strategy | Key Reactants/Steps | Potential Advantages | Reference for Analogy |
| Petasis Borono-Mannich Reaction | L-aspartic acid derivative, glyoxylic acid, phosphonyl-boronic acid | High diastereoselectivity, multicomponent efficiency | nih.gov |
| One-Pot Bisphosphonylation | L-aspartic acid, dialkyl phosphite, triethyl orthoformate | Reduced reaction time, cost-effectiveness | nih.gov |
| Protected Amino Acid Synthesis | Amino-protected L-aspartic acid, phosphonomethylating agent | Avoidance of side reactions, high purity | nih.gov |
| Reductive Amination | Glyoxylic acid, ammonia (B1221849), sodium borodeuteride (for isotopic labeling) | Access to isotopically labeled analogues for mechanistic studies | nih.gov |
Advanced Mechanistic Studies at the Molecular Level
A thorough understanding of the mechanism of action of this compound at the molecular level is crucial for its rational design as a bioactive molecule. Future research should delve into its interactions with biological targets and its influence on cellular pathways.
Given its structural similarity to L-aspartate, a key excitatory neurotransmitter, a primary area of investigation would be its effect on neuronal systems. mdpi.com Studies on the depolarization-induced release of L-aspartate from synaptosomes have elucidated complex mechanisms involving calcium-dependent exocytosis and transporter-mediated release. mdpi.com It would be critical to investigate whether this compound can modulate these processes, either as an agonist, antagonist, or allosteric modulator of aspartate receptors or transporters.
Furthermore, the diphosphonate moiety suggests potential interactions with enzymes that process phosphate (B84403) or pyrophosphate substrates. Bisphosphonates are known to inhibit enzymes in the mevalonate (B85504) pathway, such as farnesyl diphosphate (B83284) synthase (FDPS), by binding to the active site. nih.govnih.gov Kinetic and structural studies, such as X-ray crystallography of the compound in complex with potential target enzymes, would provide invaluable insights into its binding mode and inhibitory mechanism. Computational studies have shown that phosphinate and phosphonate (B1237965) inhibitors can form low-barrier hydrogen bonds with the catalytic aspartic acid dyad in aspartic proteases, contributing to their high affinity. researchgate.net Similar investigations for this compound could reveal the molecular basis of its potential enzyme inhibitory activity.
Integration with Nanotechnology and Supramolecular Chemistry
The unique chemical properties of this compound make it an attractive candidate for integration with nanotechnology and supramolecular chemistry, opening up avenues for the development of novel materials and drug delivery systems.
The phosphonate groups have a strong affinity for metal oxides, making them excellent anchors for surface modification. Research has demonstrated that α,ω-diphosphonic acids can form self-assembled monolayers (SAMs) on titanium surfaces, where one phosphonate group binds to the surface while the other remains available for further functionalization. nih.govacs.org This approach could be used to create biocompatible and bioactive surfaces on medical implants. This compound, with its additional carboxyl and amino functionalities, could be used to create multifunctional surfaces that can, for example, promote cell adhesion and deliver therapeutic agents.
In the realm of drug delivery, bisphosphonates have been conjugated to proteins and nanoparticles to enhance their bone-targeting capabilities. nih.gov The diphosphonate moiety of this compound could be exploited in a similar manner to direct drug-loaded nanoparticles to bone tissue for the treatment of bone diseases. nih.gov Furthermore, the self-assembly properties of diphosphonic acids could be harnessed to create novel supramolecular structures, such as vesicles or gels, for controlled drug release. The L-aspartic acid backbone could introduce chirality and specific recognition motifs into these assemblies. The interaction of L-aspartic acid with metal ions, such as lanthanides, to form coordination complexes could also be explored to create novel metal-organic frameworks (MOFs) with interesting catalytic or biomedical properties. researchgate.netresearchgate.net
Development of High-Throughput Screening Methodologies for Diphosphonate Libraries
To explore the full biological potential of this compound and its analogues, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activities. evotec.comnih.gov
Future research should focus on designing and optimizing assays that are amenable to HTS. For instance, if this compound is hypothesized to be an enzyme inhibitor, enzymatic assays based on fluorescence or luminescence readouts could be developed. assayquant.com An example is the enzymatic assay developed for N-(phosphonacetyl)-L-aspartic acid (PALA), which measures the inhibition of aspartate transcarbamylase. nih.gov Such an assay could be adapted for a high-throughput format to screen a library of diphosphonate derivatives.
The creation of diverse diphosphonate libraries is another critical aspect. Combinatorial chemistry approaches could be employed to synthesize a wide range of this compound analogues with variations in the stereochemistry, linker length between the phosphonate groups, and substitutions on the aspartic acid backbone. These libraries could then be screened against a panel of biological targets, such as enzymes involved in amino acid metabolism or bone resorption. nih.gov Companies specializing in HTS services and compound libraries offer platforms that can be utilized for such screening campaigns. evotec.comchemicalbook.comnih.govnih.gov
The table below outlines key considerations for developing HTS campaigns for diphosphonate libraries.
| Component | Description | Key Considerations | Relevant Technologies |
| Compound Library | A diverse collection of this compound analogues. | Structural diversity, purity, and solubility of compounds. | Combinatorial chemistry, parallel synthesis. |
| Biological Assay | A robust and sensitive method to measure the biological activity of the compounds. | Target relevance, signal-to-noise ratio, miniaturization potential. | Fluorescence, luminescence, absorbance-based assays, cell-based assays. |
| Screening Platform | Automated systems for liquid handling, plate reading, and data analysis. | Throughput, precision, and data management capabilities. | Robotic liquid handlers, multi-mode plate readers, HTS software. |
| Hit Validation | Secondary assays to confirm the activity and elucidate the mechanism of action of the initial hits. | Dose-response curves, selectivity profiling, mechanism of inhibition studies. | Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), NMR spectroscopy. |
Computational Predictions for Structure-Function Relationships
Computational modeling and simulation are powerful tools that can provide deep insights into the structure-function relationships of molecules, guiding the design of new compounds with improved properties. For this compound, computational approaches can be employed to predict its binding modes to target proteins, understand its reactivity, and rationalize its biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of a series of diphosphonate compounds with their biological activity. nih.govnih.govperiodikos.com.br These models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. For example, QSAR studies on bisphosphonate inhibitors of HIV-1 reverse transcriptase have successfully identified key structural features responsible for their activity. nih.gov
Molecular docking and molecular dynamics (MD) simulations can be used to visualize the binding of this compound to the active site of a target enzyme and to calculate the binding free energy. nih.govuc.pt This information can be used to understand the key interactions that stabilize the protein-ligand complex and to design modifications that enhance binding affinity. Computational studies on the interaction of phosphonates with aspartic proteases have provided valuable insights into their inhibitory mechanism. researchgate.net Similar studies on this compound could elucidate its mode of action against various targets.
Furthermore, computational methods can be used to study the conformational landscape of the molecule and to predict its physicochemical properties, such as solubility and membrane permeability, which are crucial for its potential as a drug candidate. princeton.edu The integration of computational predictions with experimental data will be a powerful strategy to accelerate the discovery and development of novel bioactive compounds based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(diphosphonomethyl)-L-aspartic acid, and how do they compare in terms of enantioselectivity and yield?
- Methodological Answer : The synthesis of N-phosphonomethyl derivatives of L-aspartic acid typically involves modifying L-aspartate esters with phosphonate reagents. For example, methylchlorophosphonate reacts with dimethyl L-aspartate-HCl in chloroform under triethylamine catalysis, followed by hydrolysis to yield the trisodium salt of N-phosphonamidate-L-aspartate. This method achieves a 78% yield and is characterized by and NMR, as well as ESI-MS . Biocatalytic approaches, such as engineered EDDS lyase variants, offer enantioselective alternatives for N-substituted derivatives, enabling stereochemical control without harsh reaction conditions .
Q. Which analytical techniques are critical for confirming the structural integrity and stereochemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for verifying phosphonate group incorporation and stereochemistry. For instance, NMR can distinguish between mono- and diphosphonate adducts .
- Chiral HPLC : Used to resolve enantiomeric impurities, particularly when comparing biocatalytic vs. chemical synthesis outputs .
- ESI-MS : Validates molecular weight and ionization behavior, as demonstrated in the characterization of N-phosphonamidate-L-aspartate .
Q. What is the known biological role of this compound in metabolic or enzymatic pathways?
- Methodological Answer : While direct studies on this compound are limited, structurally related N-substituted L-aspartic acids are implicated in neurotransmitter regulation (e.g., as NMDA receptor modulators) and as intermediates in sweetener synthesis (e.g., neotame). Radiolabeled analogs like -L-aspartic acid are used in transporter uptake assays to study metabolic flux and neuronal signaling .
Advanced Research Questions
Q. How can contradictory data on reaction yields or stereochemical outcomes in N-phosphonomethyl-L-aspartic acid synthesis be resolved?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). For example, sodium cyanoborohydride-mediated reductive amination of L-aspartic acid with aldehydes in methanol produces N-arylalkyl derivatives, but yields fluctuate with aldehyde steric bulk. Systematic optimization of solvent systems (e.g., THF vs. DMF) and stoichiometric ratios, coupled with real-time NMR monitoring, can mitigate inconsistencies .
Q. What strategies are effective for enhancing the enantioselectivity of biocatalytic hydroamination in synthesizing N-phosphonomethyl-L-aspartic acid derivatives?
- Methodological Answer : Directed evolution of enzymes like EDDS lyase improves enantioselectivity. For instance, the MAL-Q73A variant achieves >99% ee for N-(3,3-dimethylbutyl)-L-aspartic acid, a precursor to sweeteners. Rational design focuses on active-site residues to accommodate bulky phosphonomethyl groups, as shown in substrate docking simulations .
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of phosphonate groups on aspartic acid’s carboxylate reactivity. Molecular dynamics simulations model interactions with target enzymes (e.g., aspartoacylase), identifying substituents that stabilize transition states. These models align with experimental data on hydrolysis rates and binding affinities .
Q. What are the challenges in scaling up enzymatic synthesis of N-phosphonomethyl-L-aspartic acid derivatives, and how can they be addressed?
- Methodological Answer : Key challenges include enzyme stability under industrial conditions and substrate solubility. Immobilization of EDDS lyase on silica gel or chitosan matrices improves reusability and thermal stability. Co-solvent systems (e.g., methanol/water mixtures) enhance aldehyde solubility, enabling gram-scale production with minimal racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
